

# **Enrofloxacin chemical structure and properties**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ecenofloxacin

Cat. No.: B064325

Get Quote

# **Enrofloxacin: A Comprehensive Technical Guide**

This in-depth guide provides a detailed overview of the chemical structure, properties, and mechanism of action of enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. This document is intended for researchers, scientists, and drug development professionals, offering a thorough understanding of this important antimicrobial agent.

## **Chemical Structure and Identification**

Enrofloxacin is a synthetic chemotherapeutic agent from the fluoroquinolone class. Its chemical structure is characterized by a quinolone carboxylic acid core with a cyclopropyl group at the N-1 position, a fluorine atom at the C-6 position, and a 4-ethylpiperazin-1-yl group at the C-7 position.

IUPAC Name: 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1]

CAS Number: 93106-60-6

Molecular Formula: C19H22FN3O3

## **Physicochemical Properties**

The following table summarizes the key physicochemical properties of enrofloxacin, providing essential data for research and development applications.



| Property               | Value            | Source |
|------------------------|------------------|--------|
| Molecular Weight       | 359.39 g/mol     | [1]    |
| Melting Point          | 219-221 °C       | [1]    |
| Water Solubility       | Slightly soluble | [1]    |
| pKaı (Carboxylic Acid) | ~6.0             | [1]    |
| pKa² (Piperazine)      | ~8.0             | [1]    |
| logP (Octanol/Water)   | 1.1              | [1]    |

## **Mechanism of Action**

Enrofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

- Inhibition of DNA Gyrase: In Gram-negative bacteria, enrofloxacin primarily targets DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription. By inhibiting DNA gyrase, enrofloxacin prevents the uncoiling of the DNA, leading to a cessation of these vital cellular processes.
- Inhibition of Topoisomerase IV: In Gram-positive bacteria, the primary target of enrofloxacin
  is topoisomerase IV. This enzyme is essential for the decatenation (separation) of interlinked
  daughter chromosomes following DNA replication. Inhibition of topoisomerase IV results in
  the inability of the bacterial cell to segregate its replicated DNA, ultimately leading to cell
  death.

The binding of enrofloxacin to these enzymes stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and subsequent cell death.





Click to download full resolution via product page

Mechanism of action of Enrofloxacin.

# **Experimental Protocols**

This section provides detailed methodologies for key experiments related to the analysis and evaluation of enrofloxacin.

# High-Performance Liquid Chromatography (HPLC) for Quantification of Enrofloxacin

This protocol describes a method for the quantitative analysis of enrofloxacin in a sample.

### Materials:

- HPLC system with UV detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Enrofloxacin reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphate buffer (pH 5.0)
- Water (HPLC grade)
- Sample containing enrofloxacin



### Procedure:

- Mobile Phase Preparation: Prepare a gradient mobile phase consisting of acetonitrile and phosphate buffer (containing methanol) at pH 5.0. The specific gradient program should be optimized based on the instrument and column used.
- Standard Solution Preparation: Accurately weigh a known amount of enrofloxacin reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
- Sample Preparation: Prepare the sample containing enrofloxacin by dissolving it in a suitable solvent and filtering it through a 0.45 µm filter to remove any particulate matter.
- · HPLC Analysis:
  - Set the flow rate to 0.8 mL/min.
  - Set the UV detector wavelength to 267 nm.
  - $\circ$  Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample solution into the HPLC system.
  - Record the chromatograms and the peak areas for enrofloxacin.
- Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of enrofloxacin in the sample by interpolating its peak area on the calibration curve.

# Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the procedure for determining the MIC of enrofloxacin against a specific bacterial strain.[3][4][5][6]

Materials:



- Enrofloxacin stock solution
- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum (adjusted to 0.5 McFarland standard)
- Quality control bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)[3]
- Sterile saline or phosphate-buffered saline (PBS)

#### Procedure:

- Preparation of Enrofloxacin Dilutions: Perform serial two-fold dilutions of the enrofloxacin stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., from 32 μg/mL to 0.004 μg/mL).[3]
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in each well.[5]
- Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the enrofloxacin dilutions. Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).
- Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.
- MIC Determination: The MIC is defined as the lowest concentration of enrofloxacin that completely inhibits visible bacterial growth.[6] This can be determined by visual inspection or by using a microplate reader to measure turbidity.
- Quality Control: Concurrently test the quality control strains to ensure the validity of the results. The obtained MIC values for the control strains should fall within the established acceptable ranges.[3]



## **DNA Gyrase Inhibition Assay**

This protocol provides a general workflow for assessing the inhibitory effect of enrofloxacin on bacterial DNA gyrase activity.



Click to download full resolution via product page

Workflow for DNA Gyrase Inhibition Assay.

Principle: The assay measures the conversion of relaxed circular plasmid DNA to its supercoiled form by DNA gyrase in the presence and absence of the inhibitor.



### General Procedure:

- Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322),
   ATP, and an appropriate assay buffer.
- Inhibition: Add varying concentrations of enrofloxacin to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Enzyme Addition: Initiate the reaction by adding purified bacterial DNA gyrase to each reaction.
- Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
- Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
- Interpretation: Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of enrofloxacin.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Pharmacokinetics and pharmacodynamics of enrofloxacin treatment of Escherichia coli in a murine thigh infection modeling - PMC [pmc.ncbi.nlm.nih.gov]



- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- To cite this document: BenchChem. [Enrofloxacin chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b064325#enrofloxacin-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com